molecular formula C22H18ClN3O4S2 B2398369 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 687563-70-8

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2398369
CAS RN: 687563-70-8
M. Wt: 487.97
InChI Key: KTRQRVSUCRCSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a unique chemical with the linear formula C17H14ClN3O2S2. It has a molecular weight of 391.901 and is identified by the CAS Number 353460-97-6 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, the search results do not provide specific information on the physical and chemical properties of this compound .

Scientific Research Applications

Crystal Structure Analysis

Studies on related compounds reveal intricate details about their crystal structures, which are crucial for understanding their chemical behavior and potential interactions with biological targets. The crystal structures of certain thieno[3,2-d]pyrimidine derivatives demonstrate a folded conformation around the methylene C atom of the thioacetamide bridge, showing intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). This structural insight is vital for drug design, offering clues on how such compounds might interact with biological molecules.

Antitumor Activity

Research into the thieno[3,2-d]pyrimidine scaffold has highlighted its potential in the development of antitumor agents. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). These findings suggest that modifications to the thieno[3,2-d]pyrimidine core can lead to potent anticancer agents, highlighting the importance of structural variations in enhancing biological activity.

Inhibitory Activity Against Biological Targets

Thieno[3,2-d]pyrimidines have also been explored for their inhibitory activity against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy. The design and synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential TS inhibitors indicate the versatility of this scaffold in drug development (Gangjee et al., 2004). These studies provide a foundation for future research into the therapeutic applications of thieno[3,2-d]pyrimidine derivatives.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c23-13-1-4-15(5-2-13)26-21(28)20-16(7-10-31-20)25-22(26)32-12-19(27)24-14-3-6-17-18(11-14)30-9-8-29-17/h1-6,11H,7-10,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQRVSUCRCSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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